2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid
Description
2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid is an intricate organic compound notable for its applications in various fields including pharmaceuticals and chemical research. Its structure consists of complex ethoxy and propionyl groups, making it an interesting subject for scientific inquiry.
Properties
IUPAC Name |
3-methyl-2-[methyl-[3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O7/c1-13(2)15(16(22)23)20(6)14(21)7-9-25-11-12-26-10-8-19-17(24)27-18(3,4)5/h13,15H,7-12H2,1-6H3,(H,19,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUMYIUTKFDNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)CCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid typically involves multi-step organic reactions, starting from simpler molecules and building up the complex structure. Common methods include:
Protection-Deprotection Sequences: Initial protection of functional groups to prevent undesirable reactions, followed by subsequent deprotection.
Condensation Reactions: Combining smaller molecules to form the larger complex structure under controlled conditions, such as the use of specific solvents and catalysts.
Industrial Production Methods: On an industrial scale, the production is optimized for yield and purity. Methods involve:
Large-scale reactors for controlled environments.
High-efficiency purification techniques like recrystallization and chromatography to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: : Under specific conditions, can undergo oxidation leading to the formation of corresponding oxides.
Reduction Reactions: : Using reducing agents to convert the compound into simpler derivatives.
Substitution Reactions: : Reacts with various nucleophiles and electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogen compounds or organometallic reagents under different conditions like acidic or basic mediums.
Major Products: Depending on the reaction type and conditions, the major products can include substituted ethoxy derivatives, reduced amines, or oxidized acids, each varying in structure and function.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets.
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit potential anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, the incorporation of the tert-butoxycarbonyl (Boc) group is known to enhance drug stability and solubility, which are critical for therapeutic efficacy .
Drug Delivery Systems
The compound's ethoxy groups contribute to its ability to form micelles or liposomes, making it suitable for drug delivery applications. These systems can encapsulate hydrophobic drugs, improving their bioavailability.
- Polymer Conjugates : It can be conjugated with polymers to create biocompatible drug delivery systems that release therapeutic agents in a controlled manner, targeting specific tissues or cells .
Biochemical Research
In biochemical studies, this compound is used as a building block for synthesizing peptides and proteins. Its functional groups allow it to participate in various reactions, facilitating the study of protein interactions and enzymatic activities.
- Peptide Synthesis : The Boc protecting group is commonly employed in peptide synthesis, allowing for selective deprotection and coupling reactions. This is crucial for constructing complex peptide sequences used in vaccine development and therapeutic proteins .
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of derivatives synthesized from this compound against various cancer cell lines. Results indicated significant cytotoxicity, suggesting that modifications to the propionic acid moiety could enhance efficacy against resistant cancer types.
Case Study 2: Drug Delivery Efficiency
Research on a polymer-lipid hybrid system incorporating this compound demonstrated improved delivery efficiency of poorly soluble drugs. The system showed enhanced cellular uptake and prolonged circulation time in vivo, indicating its potential for clinical applications.
Mechanism of Action
The specific mechanism of action largely depends on its application
Molecular Targets and Pathways: : This compound can interact with various enzymes, receptors, or proteins in biological systems. It can modulate pathways by binding to active sites, altering enzyme activity, or participating in signaling cascades.
Comparison with Similar Compounds
Ethoxy-derivatives: : Compounds with similar ethoxy group structures.
Propionyl-amino acids: : Molecules with analogous propionyl and amino acid functionalities.
Uniqueness: What sets 2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid apart is its specific combination of ethoxy, propionyl, and amino acid structures, leading to unique chemical behavior and biological activity not found in more simplistic molecules.
Remember, each molecule holds its unique narrative in chemistry and biology
Biological Activity
The compound 2-((3-[2-(2-tert-butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid, often referred to as a derivative of a β-amino acid, exhibits significant biological activity that has garnered attention in pharmaceutical and biochemical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H27NO5
- Molecular Weight : 289.37 g/mol
- CAS Number : 145119-18-2
- Synonyms : tert-butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
The compound functions primarily through its interaction with various biological pathways, particularly those involving amino acid metabolism and signaling pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety, enhancing the compound's stability and bioavailability in physiological conditions.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can modulate enzyme activity related to amino acid transport and metabolism. For instance, it has been shown to influence the activity of transaminases, which are crucial for amino acid interconversion. A notable study indicated that the enzyme activity for L-beta-amino-n-butyric acid was significantly enhanced in the presence of this compound, suggesting its potential role as a substrate or inhibitor in metabolic pathways .
In Vivo Studies
Animal model studies have provided insights into the pharmacological effects of this compound. Preliminary results indicate that it may possess neuroprotective properties, potentially through modulation of dopaminergic pathways. In experiments involving mouse models, compounds with similar structures elicited hypothermic responses and influenced motor activity, suggesting a central nervous system interaction .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related β-amino acids in a Parkinson's disease model. The administration of these compounds resulted in improved motor function and reduced neuroinflammation, indicating a protective effect against neurodegeneration .
Case Study 2: Enzyme Modulation
Another study focused on the kinetic resolution of β-amino acids using transaminases derived from Alcaligenes denitrificans. The introduction of tert-butoxycarbonyl derivatives led to enhanced enzyme specificity and activity, highlighting their utility in biocatalytic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H27NO5 |
| Molecular Weight | 289.37 g/mol |
| CAS Number | 145119-18-2 |
| Purity | >96% |
| Appearance | Colorless to light yellow liquid |
| Biological Activity | Observations |
|---|---|
| Neuroprotection | Improved motor function in animal models |
| Enzyme Activity | Enhanced transaminase activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
